1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride
CAS No.: 1255717-84-0
Cat. No.: VC3390965
Molecular Formula: C10H10Cl2N2
Molecular Weight: 229.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255717-84-0 |
|---|---|
| Molecular Formula | C10H10Cl2N2 |
| Molecular Weight | 229.1 g/mol |
| IUPAC Name | 1-[2-(chloromethyl)phenyl]pyrazole;hydrochloride |
| Standard InChI | InChI=1S/C10H9ClN2.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8H2;1H |
| Standard InChI Key | VVDQMJDDKAKJCF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCl)N2C=CC=N2.Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CCl)N2C=CC=N2.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is characterized by a five-membered pyrazole heterocyclic ring connected to a phenyl group that bears a chloromethyl substituent at the ortho (2-) position. The compound exists as a hydrochloride salt, which significantly affects its physicochemical properties, particularly its solubility and stability.
The molecular structure features several key components:
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A pyrazole ring (C₃H₃N₂ moiety)
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A phenyl ring with ortho-substitution
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A chloromethyl group (-CH₂Cl) at the 2-position of the phenyl ring
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A hydrochloride salt formation
Table 1: Basic Chemical Properties of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1255717-84-0 |
| Molecular Formula | C₁₀H₁₀Cl₂N₂ |
| Molecular Weight | 229.1 g/mol |
| Chemical Class | Pyrazole derivatives, Aryl halides |
| Functional Groups | Pyrazole, Chloromethyl, Phenyl |
| Salt Form | Hydrochloride |
Physical Properties and Characterization
Based on the available data, 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is a solid compound at ambient temperature. As a hydrochloride salt, it demonstrates enhanced stability compared to its free base form. The salt formation affects critical properties such as solubility, making it more soluble in polar protic solvents like water, methanol, and ethanol compared to less polar organic solvents.
The storage classification (storage class code 11) indicates specific handling requirements, suggesting it should be maintained in controlled environments with appropriate ventilation and segregation from incompatible substances.
Synthetic Methodologies
The synthesis of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride typically involves the reaction of a pyrazole derivative with a chloromethylated phenyl compound. This synthetic approach represents a classical method for creating N-arylpyrazoles, where the nitrogen atom of the pyrazole forms a covalent bond with the aryl (phenyl) moiety.
General Synthetic Approach
The general synthetic route likely follows these key steps:
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Preparation of the 2-(chloromethyl)phenyl precursor
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N-arylation reaction with pyrazole under basic conditions
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Acidification with HCl to form the hydrochloride salt
The reaction typically requires careful temperature control and appropriate selection of solvents to maximize yield and minimize side products. Nucleophilic substitution at the pyrazole nitrogen is facilitated by the use of bases such as potassium carbonate or sodium hydroxide, often in polar aprotic solvents like DMF or acetonitrile.
Purification Techniques
Purification of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride may involve:
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Recrystallization from appropriate solvent systems
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Column chromatography for removing impurities
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Precipitation by solvent exchange methods
Chemical Reactivity Profile
The reactivity of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is primarily determined by three structural features:
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The pyrazole ring, which can participate in typical heterocycle reactions
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The reactive chloromethyl group, which serves as an excellent leaving group for nucleophilic substitution reactions
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The ortho positioning of the chloromethyl group, which may create unique steric and electronic effects
Key Reactive Sites
The chloromethyl group represents the most reactive site in the molecule, readily undergoing nucleophilic substitution reactions with various nucleophiles such as amines, thiols, alcohols, and azides. This reactivity makes the compound valuable as a chemical intermediate for introducing diverse functional groups.
Applications and Research Relevance
1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride primarily serves as a research tool and synthetic intermediate rather than an end-use compound. Its applications span multiple domains of chemistry and pharmaceutical research.
Table 2: Applications of 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride
| Application Domain | Potential Uses |
|---|---|
| Organic Synthesis | Building block for complex heterocyclic compounds |
| Medicinal Chemistry | Precursor for biologically active molecules |
| Chemical Biology | Tool for selective protein modification |
| Materials Science | Precursor for specialty materials with specific properties |
Role in Medicinal Chemistry
In medicinal chemistry, this compound can serve as a valuable scaffold for developing compounds with potential biological activities. The pyrazole motif appears in numerous pharmaceuticals, while the reactive chloromethyl group provides a convenient handle for structural diversification through nucleophilic substitution reactions.
Comparison with Structurally Related Compounds
Understanding 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride in the context of related compounds provides valuable insights into its distinctive properties and potential applications.
Table 3: Comparison with Related Pyrazole Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride | 1255717-84-0 | C₁₀H₁₀Cl₂N₂ | 229.1 | Reference compound |
| 1-[4-(Chloromethyl)phenyl]-1H-pyrazole | 143426-52-2 | C₁₀H₉ClN₂ | 192.64 | Chloromethyl at para position; not a hydrochloride salt |
| 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate | Not specified | C₁₀H₁₀Cl₂N₂·H₂O | 247.12 | Chloromethyl at meta position; hydrate form |
Position Effects on Reactivity
The ortho positioning of the chloromethyl group in 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride creates distinctive steric and electronic effects compared to its meta and para isomers. This positioning may influence:
Analytical Methods for Identification and Characterization
Spectroscopic Characterization
Standard analytical techniques for characterizing 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for pyrazole protons (typically 7.5-8.5 ppm)
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Distinctive signals for the chloromethyl group (typically 4.5-5.0 ppm)
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Complex coupling patterns for the ortho-substituted phenyl ring
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Infrared (IR) Spectroscopy:
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Characteristic bands for C-N stretching
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C-H stretching for aromatic and aliphatic groups
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C-Cl stretching bands
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Mass Spectrometry:
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Molecular ion peak
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Fragmentation pattern including loss of HCl and chloromethyl group
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